2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Antibacterial Pyrazolo[1,5-a]pyrimidine Gram-positive/Gram-negative

Sourcing specific pyrazolo[1,5-a]pyrimidine substitution patterns for SAR is challenging due to non-interchangeable analogs. 2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid provides a defined 2,5-diphenyl and 7-COOH pharmacophore essential for kinase inhibition and antiviral activity. - Enables SAR at 2- and 5-phenyl positions while retaining the 7-COOH handle critical for nanomolar HCV NS5B potency. - Exhibits antibacterial activity against S. mutans and P. aeruginosa, supporting mixed-spectrum probe development. - Synthesized via reproducible, scalable methods; available as custom synthesis with reliable global shipping.

Molecular Formula C19H13N3O2
Molecular Weight 315.3 g/mol
Cat. No. B10894218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid
Molecular FormulaC19H13N3O2
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=CC=C4
InChIInChI=1S/C19H13N3O2/c23-19(24)17-11-15(13-7-3-1-4-8-13)20-18-12-16(21-22(17)18)14-9-5-2-6-10-14/h1-12H,(H,23,24)
InChIKeyPDHTVJCBZCRINE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: Privileged Scaffold Overview


2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. This privileged scaffold is widely employed in medicinal chemistry and chemical biology for the development of kinase inhibitors, anti-infectives, and anti-inflammatory agents [1]. The compound features phenyl substituents at the 2- and 5-positions and a carboxylic acid moiety at the 7-position, a substitution pattern that defines its distinct physicochemical and biological profile relative to other pyrazolo[1,5-a]pyrimidine analogs [2].

Substitution Pattern Determines Selectivity


Pyrazolo[1,5-a]pyrimidine analogs are not interchangeable due to pronounced structure-activity relationship (SAR) sensitivity at each substitution position. Studies on HCV polymerase inhibitors demonstrate that the presence and precise location of the carboxylic acid moiety (C-3 vs. C-7) and hydrophobic substituents (e.g., cyclohexyl vs. phenyl) dramatically alter potency by orders of magnitude [1]. Furthermore, research on membrane-bound pyrophosphatase inhibitors shows that specific phenyl substitution patterns at the 2- and 5-positions confer antibacterial activity against both Gram-positive and Gram-negative strains, a property not universally shared across pyrazolo[1,5-a]pyrimidine derivatives [2]. These findings underscore that substitution pattern is a primary determinant of biological activity, precluding simple generic replacement.

2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: Biological & Synthetic Evidence


Dual Gram-Positive & Gram-Negative Antibacterial Activity

The 2,5-diphenyl-pyrazolo[1,5-a]pyrimidine derivative (designated as derivative I) demonstrated antibacterial potency against both Streptococcus mutans (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) in a study by Aggarwal et al. (2021) [1]. This dual-spectrum activity profile is notable within the pyrazolo[1,5-a]pyrimidine class, where many derivatives exhibit more restricted or target-specific antimicrobial spectra.

Antibacterial Pyrazolo[1,5-a]pyrimidine Gram-positive/Gram-negative

Carboxylic Acid Drives HCV Polymerase Inhibitor Potency

In a series of pyrazolo[1,5-a]pyrimidine-based HCV NS5B polymerase inhibitors, SAR studies revealed a stringent requirement for carboxylic acid functionality for achieving nanomolar inhibitory potency [1]. Specifically, derivatives bearing a carboxylic acid group (typically at C-3 or C-7 positions) exhibited substantially improved activity compared to non-acidic analogs. The target compound, bearing a carboxylic acid at the 7-position, is structurally positioned to capitalize on this SAR trend.

HCV polymerase Carboxylic acid SAR

Scalable Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A 2023 study reported the development of a reproducible and scalable method for the synthesis of 3,6-substituted pyrazolo[1,5-a]pyrimidines, providing a foundation for the rational design of selective inhibitors [1]. While the target compound features 2,5-diphenyl and 7-carboxylic acid substitution, the methodological advances in pyrazolo[1,5-a]pyrimidine synthesis demonstrate that regioselective functionalization at the 7-position is achievable with reliable protocols, supporting batch-to-batch consistency for procurement and research use.

Synthetic methodology Scalability Pyrazolo[1,5-a]pyrimidine

2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic Acid: Application Scenarios


Broad-Spectrum Antibacterial Lead Exploration

The 2,5-diphenyl substitution pattern on the pyrazolo[1,5-a]pyrimidine core has been associated with antibacterial activity against both Streptococcus mutans (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) [1]. Researchers pursuing novel antibacterial agents, particularly those targeting mixed-spectrum infections or seeking to overcome resistance mechanisms, should consider 2,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid as a privileged starting scaffold. The compound may serve as a core for further derivatization aimed at optimizing potency, selectivity, and pharmacokinetic properties.

HCV NS5B Polymerase Inhibitor Development

The 7-carboxylic acid moiety is a critical pharmacophore for achieving nanomolar inhibitory potency against HCV NS5B polymerase within the pyrazolo[1,5-a]pyrimidine class [1]. 2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid represents a direct entry point for antiviral medicinal chemistry programs focused on HCV or related viral polymerases. Procurement of this specific compound enables SAR exploration around the phenyl substituents while maintaining the essential carboxylic acid functionality known to drive potency in this target family.

Chemical Biology Tool Synthesis via 7-Position Functionalization

The established synthetic accessibility of the pyrazolo[1,5-a]pyrimidine scaffold, including reproducible and scalable methods for regioselective functionalization [1], supports the use of 2,5-diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid as a key intermediate or building block. Chemical biology researchers seeking to develop probe molecules, fluorescent conjugates, or affinity reagents based on the pyrazolo[1,5-a]pyrimidine core will benefit from the reliable procurement of this specific 7-carboxylic acid derivative, which provides a defined handle for further derivatization (e.g., amide coupling, esterification).

Kinase Inhibitor Discovery: CDK and Related Targets

Pyrazolo[1,5-a]pyrimidines have been extensively patented as cyclin-dependent kinase (CDK) inhibitors and as agents for treating diseases mediated by inappropriate kinase activity (e.g., CDK2, PDK1, CHK1) [1] [2]. 2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid, with its specific substitution pattern, provides a distinct chemotype within this kinase inhibitor space. Procurement of this compound enables structure-activity relationship studies aimed at optimizing kinase selectivity and potency, with the 7-carboxylic acid offering a versatile handle for further chemical modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Diphenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.